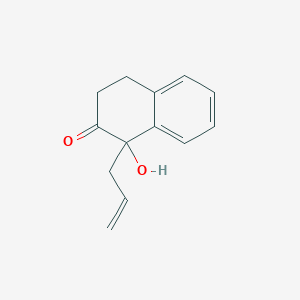
1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The naphthalene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The naphthalene ring system can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-2-naphthaldehyde
- 1-Hydroxy-2-naphthoic acid
- 1-Hydroxy-2-naphthylamine
Uniqueness
1-Hydroxy-1-(prop-2-en-1-yl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and prop-2-en-1-yl groups
Propiedades
Número CAS |
221680-93-9 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-hydroxy-1-prop-2-enyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C13H14O2/c1-2-9-13(15)11-6-4-3-5-10(11)7-8-12(13)14/h2-6,15H,1,7-9H2 |
Clave InChI |
JMIUGVXVDUJHOU-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C(=O)CCC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


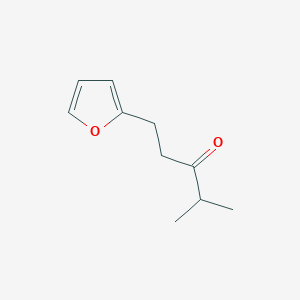
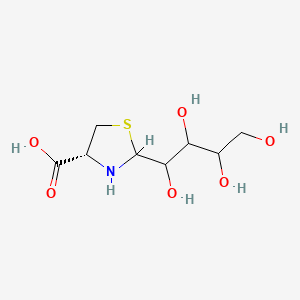

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
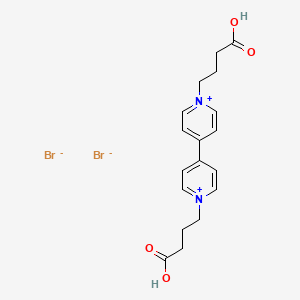
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
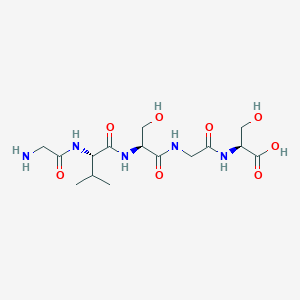
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
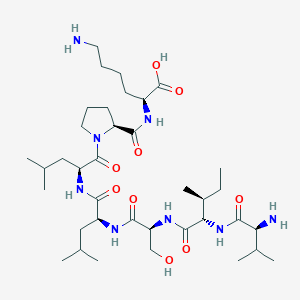
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)

